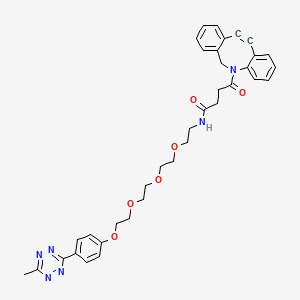

Methyltetrazine-PEG4-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H38N6O6 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43) |

InChI Key |

YWFLZTDNZPQPCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. We will delve into its core structural components, their respective functions, and the powerful bioorthogonal chemistries they enable. This document will further detail quantitative data, experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and pathways to empower researchers in drug development and other scientific fields.

Core Structure and Functional Groups

This compound is a versatile molecule meticulously designed for advanced bioconjugation applications. Its structure comprises three key functional components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a polyethylene (B3416737) glycol (PEG4) spacer that links them. This unique combination of functionalities allows for a dual-mode of action in creating complex biomolecular conjugates.

-

Methyltetrazine (Me-Tz): This nitrogen-rich heterocyclic ring is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. The presence of a methyl group enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts.[1] The IEDDA reaction is a cornerstone of bioorthogonal chemistry, known for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.[1][2]

-

Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne that readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[3][4] This "copper-free" click chemistry reaction is highly biocompatible, as it eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4][5] The reaction is highly efficient and forms a stable triazole linkage.[4][6]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain serves as a hydrophilic and flexible linker between the methyltetrazine and DBCO moieties. The PEG spacer enhances the aqueous solubility of the entire molecule and any resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[7] Furthermore, the PEG linker minimizes steric hindrance between the conjugated molecules, allowing for more efficient reactions.

Quantitative Data

The following tables summarize key quantitative data for this compound and the bioorthogonal reactions it facilitates.

| Property | Value | Reference(s) |

| Chemical Formula | C36H38N6O6 | |

| Molecular Weight | 650.7 g/mol | |

| Purity | Typically ≥95% (as determined by HPLC) | |

| Appearance | Red solid to red oil | [2] |

| Storage Conditions | -20°C, desiccated | [2][7] |

| Solubility | Soluble in DMSO, DMF, DCM, THF | [2][7] |

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| Methyltetrazine + trans-cyclooctene (B1233481) (TCO) | ~1000 - 3.14 | Aqueous media, ACN, 20°C | [8] |

| DBCO + Azide (B81097) | ~0.34 - 1 | HBS buffer (pH 7.4), 25°C | [3][9] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a sequential dual-labeling experiment, for instance, conjugating two different molecules to a single protein.

Protocol 1: Conjugation of an Azide-Containing Molecule to a Protein via DBCO-Azide SPAAC Reaction

This protocol outlines the initial conjugation of an azide-functionalized molecule to a protein containing a DBCO group, which has been introduced using a DBCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Azide-containing molecule of interest

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

DBCO-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Activation of Protein with DBCO-NHS Ester:

-

Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of DBCO-labeled Protein:

-

Remove excess, unreacted DBCO-NHS ester using a desalting column or SEC. Equilibrate the column with PBS, pH 7.4.

-

-

SPAAC Reaction:

-

To the purified DBCO-labeled protein, add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide molecule is typically used.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4]

-

-

Final Purification:

-

Purify the final conjugate using SEC to remove any unreacted azide-containing molecule.

-

Protocol 2: Conjugation of a TCO-Containing Molecule via Methyltetrazine-TCO IEDDA Reaction

This protocol details the second conjugation step, reacting a TCO-functionalized molecule with the methyltetrazine moiety of the previously formed conjugate.

Materials:

-

Purified conjugate from Protocol 1

-

TCO-containing molecule of interest

-

Anhydrous DMSO or DMF

-

Desalting columns or SEC system

Procedure:

-

TCO-Containing Molecule Preparation:

-

Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to a known concentration.

-

-

IEDDA Reaction:

-

Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the purified conjugate from Protocol 1.

-

The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[2]

-

-

Final Purification:

-

Purify the final dual-labeled conjugate using SEC to remove any unreacted TCO-containing molecule and other impurities.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a conceptual signaling pathway relevant to the application of this compound.

Caption: Experimental workflow for sequential dual-labeling of a protein.

Caption: Signaling pathway for pre-targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Lynchpin of Bioorthogonal Chemistry: An In-depth Technical Guide to the Role of DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the pursuit of highly selective, efficient, and biocompatible chemical reactions is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a revolutionary tool, and at its heart lies dibenzocyclooctyne (DBCO). This technical guide provides a comprehensive exploration of the pivotal role of DBCO in SPAAC, offering insights into its mechanism, quantitative performance, and practical applications, empowering researchers to harness the full potential of this powerful bioorthogonal reaction.

The Core Principle: Strain-Promoted Reactivity

DBCO is a specialized cyclic alkyne that has garnered significant attention in the field of bioorthogonal chemistry.[] Its utility is centered on its participation in "click chemistry," a class of reactions known for their reliability, high yields, and minimal byproducts under mild conditions.[2] Specifically, DBCO is a key player in the copper-free version of the azide-alkyne cycloaddition, known as SPAAC.[3]

The driving force behind the DBCO-azide reaction is the significant ring strain inherent in the DBCO molecule.[] This molecular tension makes the alkyne exceptionally reactive towards azides, obviating the need for the cytotoxic copper(I) catalyst required in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This copper-free nature is the most significant advantage of using DBCO, rendering it highly biocompatible and suitable for applications in living cells and whole organisms.[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism, forming a stable 1,2,3-triazole linkage.[]

dot

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO.

Key Advantages of DBCO-Mediated SPAAC

The unique properties of DBCO confer several distinct advantages that make it a preferred reagent in bioconjugation:

-

Biocompatibility and Bioorthogonality: The absence of a copper catalyst makes the reaction non-toxic and suitable for in vivo studies.[3] The DBCO and azide (B81097) groups are bioorthogonal, meaning they do not interact with or interfere with native biological functional groups, ensuring high specificity.[][4]

-

Fast Reaction Kinetics: The inherent ring strain of DBCO leads to rapid reaction rates, often reaching completion in minutes to a few hours at room temperature.[3][4] This efficiency is maintained even at low reactant concentrations.[]

-

High Efficiency and Yields: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to quantitative yields.[5][6]

-

Stability of Conjugates: The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final bioconjugate.[4] Both DBCO and azide functional groups also exhibit long-term stability on biomolecules prior to conjugation.[3][5]

-

Traceable Reaction: DBCO has a characteristic UV absorbance at approximately 310 nm, which diminishes as the reaction progresses. This allows for real-time monitoring of the reaction kinetics using UV-Vis spectroscopy.[7][8]

Quantitative Data for SPAAC Reactions with DBCO

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of buffer, pH, and the specific structure of the DBCO and azide-containing molecules. The following tables summarize key quantitative data to aid in experimental design and optimization.

| Parameter | Recommended Value/Range | Notes |

| Molar Excess (DBCO to Azide) | 1.5 - 30-fold | The optimal ratio depends on the specific reactants and desired degree of labeling.[3][7] |

| Reaction Temperature | 4°C to 37°C | Reactions are typically efficient at room temperature, but can be performed at lower or physiological temperatures.[3][6] |

| Reaction Time | < 5 minutes to 24 hours | Dependent on reactant concentrations and reactivity.[3] Many reactions proceed to completion within 2-4 hours.[7] |

| Optimal pH | 7.0 - 9.0 | The reaction is efficient in aqueous buffers such as PBS.[3][9] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | Demonstrates good stability for pre-functionalized biomolecules.[3][6] |

Table 1: General Reaction Parameters for DBCO-Azide SPAAC

The second-order rate constant (k) is a critical measure of reaction speed. The table below provides a comparison of rate constants for different cyclooctynes and the effect of linkers.

| Cyclooctyne (B158145) Derivative | Reactant Azide | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | ~0.27 - 1.22[8][10] |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine[8][11] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | ~0.18 - 0.37[8][10] |

| Cyclooctyne (OCT) | Benzyl Azide | Not Specified | ~2.4 x 10⁻³[12] |

Table 2: Comparative Second-Order Rate Constants for SPAAC Reactions

Note: The reactivity of DBCO is significantly higher than that of a simple, non-activated cyclooctyne like OCT. The presence of a large biomolecule (Trastuzumab) can introduce steric hindrance, slowing the reaction. Incorporating a PEG linker can help to mitigate this effect and improve reaction kinetics.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO-mediated SPAAC.

General Workflow for Bioconjugation

The overall process typically involves the separate functionalization of two biomolecules, one with DBCO and the other with an azide, followed by their conjugation.

dot

Caption: A generalized experimental workflow for DBCO-azide bioconjugation.

Protocol: Labeling an Antibody with DBCO-NHS Ester

This protocol describes the modification of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[4]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-NHS ester (dissolved in DMSO at 10 mM)

-

DMSO (anhydrous)

-

Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water)

-

Desalting column

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[4]

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][7] The final DMSO concentration should be kept below 20%.[7]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][7]

-

Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[5]

-

Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.[4][5]

-

Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[4] Store the purified conjugate at 4°C or frozen at -20°C.[4]

Protocol: SPAAC Reaction of a DBCO-Antibody with an Azide-Modified Molecule

This protocol outlines the conjugation of the DBCO-labeled antibody to a molecule containing an azide group.[7]

Materials:

-

DBCO-functionalized antibody

-

Azide-modified molecule (e.g., oligonucleotide, peptide, small molecule drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[7]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[7]

-

Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which will show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[7]

-

Purification: Remove excess azide-modified molecule using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC).[7]

Applications in Drug Development and Research

The versatility and robustness of DBCO-mediated SPAAC have led to its widespread adoption in numerous applications within drug discovery and the life sciences.[2][13]

-

Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells and improving the therapeutic index.[3]

-

Live Cell Imaging and Labeling: The biocompatibility of the reaction permits the labeling of biomolecules (proteins, glycans, lipids) in their native cellular environment for visualization and tracking.[][14]

-

Development of Chemical Probes: DBCO click chemistry is instrumental in constructing libraries of small molecules and developing probes to study biological pathways and interactions.[2]

-

Radiolabeling: SPAAC is used to attach radioisotopes to biomolecules for applications in medical imaging (e.g., PET) and radiotherapy.[2]

-

Nanoparticle Functionalization: DBCO is used to functionalize nanoparticles for targeted drug delivery and diagnostic applications.[14][15]

dot

Caption: Key application areas of DBCO-mediated SPAAC in research and drug development.

Conclusion

Dibenzocyclooctyne has firmly established itself as a cornerstone of modern bioconjugation. Its central role in Strain-Promoted Azide-Alkyne Cycloaddition provides researchers with a powerful, versatile, and biocompatible tool for the precise construction of complex biomolecular architectures. The combination of rapid, efficient, and bioorthogonal reactivity makes DBCO an indispensable reagent in the development of next-generation therapeutics, diagnostics, and research tools. A thorough understanding of its mechanism and the quantitative aspects of the reaction, as outlined in this guide, will empower scientists to innovate and advance the frontiers of chemical biology and medicine.

References

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. hiyka.com [hiyka.com]

- 15. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

The Pivotal Role of the PEG4 Spacer in Methyltetrazine-PEG4-DBCO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of linker technology is paramount to the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs). The Methyltetrazine-PEG4-DBCO linker has emerged as a powerful tool, enabling precise and stable conjugation of biomolecules. This guide provides a comprehensive technical overview of the core component of this linker: the PEG4 spacer, and its profound impact on the properties of the resulting conjugates.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer, a chain of four polyethylene (B3416737) glycol units, is a cornerstone of modern bioconjugation strategies. Its defined length and hydrophilic nature offer a unique combination of properties that address common challenges in the development of sophisticated biomolecules.[1]

Key Advantages:

-

Enhanced Hydrophilicity and Solubility: A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to aggregation, reduced efficacy, and potential immunogenicity.[1][2][3] The hydrophilic PEG4 spacer significantly increases the overall water solubility of the bioconjugate, mitigating aggregation and improving formulation and handling.[1][2][]

-

Improved Pharmacokinetics: By increasing hydrophilicity and creating a protective hydration shell, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This leads to enhanced drug exposure at the target site and an improved therapeutic index.[1]

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can form a hydration layer around the conjugate, masking potential immunogenic epitopes on the payload or linker and reducing the risk of an immune response.[1] This "shielding" effect also protects the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1]

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This prevents the payload from interfering with the biological activity of the antibody or protein and ensures the payload remains accessible to its target.[1]

Quantitative Impact of PEG Spacers on ADC Properties

The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and pharmacokinetic properties of ADCs.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

| ADC Construct | PEG Chain Length | Observation |

| Glucuronide-MMAE Linker | Increasing Length | Clearance slowed and exposure (AUC) increased, with effects plateauing at 8 PEG units.[2] |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8.[1] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2.[1] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Demonstrated lower liver uptake in vivo compared to other lengths.[1] |

Table 2: Physicochemical Properties of this compound and Related Linkers

| Property | Value/Description |

| This compound | |

| Molecular Formula | C36H38N6O6 |

| Molecular Weight | 650.7 g/mol |

| Purity | 95-98% |

| Methyltetrazine-PEG4-Acid | |

| Molecular Formula | C₂₀H₂₈N₄O₇[5] |

| Molecular Weight | 436.46 g/mol [5] |

| Appearance | Red crystalline solid[5] |

| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform[5] |

| Storage Conditions | -20°C, desiccated[5] |

The Bioorthogonal Chemistry of this compound

The power of the this compound linker lies in its dual reactive handles, which participate in highly efficient and specific "click chemistry" reactions.

-

Methyltetrazine: This moiety undergoes an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[6][7] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes.[5]

-

DBCO (Dibenzocyclooctyne): The DBCO group reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC).[6] This is another bioorthogonal reaction that is highly specific and does not require a copper catalyst, which can be toxic to cells.[8]

This dual reactivity allows for a modular and flexible approach to bioconjugation, enabling the precise assembly of complex biomolecular structures.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of antibody-drug conjugates.

Protocol 1: Antibody Modification with DBCO

This protocol outlines the introduction of a DBCO moiety onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

-

-

DBCO-NHS Ester Preparation:

-

Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purify the DBCO-modified antibody from unreacted DBCO-NHS ester and other small molecules using a desalting column or dialysis.

-

The purified DBCO-modified antibody can be concentrated if necessary.

-

Protocol 2: Drug-Linker Conjugation with Methyltetrazine

This protocol describes the conjugation of a drug payload containing a TCO group to a Methyltetrazine-PEG4-containing linker.

Materials:

-

TCO-modified drug payload

-

Methyltetrazine-PEG4-linker with a reactive handle for the drug (e.g., NHS ester)

-

Appropriate solvents (e.g., DMSO, DMF) and buffers

Procedure:

-

Reaction Setup:

-

Dissolve the TCO-modified drug and the Methyltetrazine-PEG4-linker in a suitable solvent.

-

The specific reaction conditions will depend on the reactive handle on the linker and the functional group on the drug. For an NHS ester reacting with an amine on the drug, the reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.0.

-

-

Conjugation and Purification:

-

Allow the reaction to proceed, monitoring by a suitable analytical method (e.g., HPLC, LC-MS).

-

Once the reaction is complete, purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

-

Protocol 3: Final ADC Assembly via Click Chemistry

This protocol describes the final conjugation step where the DBCO-modified antibody is reacted with the Methyltetrazine-PEG4-drug conjugate.

Materials:

-

DBCO-modified antibody

-

Methyltetrazine-PEG4-drug conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reaction Setup:

-

Dissolve the Methyltetrazine-PEG4-drug conjugate in PBS or a compatible solvent like DMSO.

-

Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-drug conjugate to the DBCO-modified antibody solution.

-

-

Click Reaction:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification:

-

Purify the resulting ADC from the excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).

-

Visualizing Key Workflows and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound.

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

Caption: The two primary bioorthogonal "click" chemistry reactions utilized.

Caption: The workflow for pre-targeted in vivo therapy.

Conclusion

The PEG4 spacer within the this compound linker is a critical determinant of the overall performance of the resulting bioconjugate. Its ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes it an indispensable tool for the development of next-generation therapeutics and research agents. The modularity and efficiency of the associated click chemistry reactions further empower researchers to construct precisely defined and highly effective bioconjugates. This guide provides a foundational understanding and practical protocols for leveraging this powerful technology in drug development and scientific research.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to link biomolecules with precision and stability is paramount. Among the chemical tools that have revolutionized this space, heterobifunctional linkers equipped for bioorthogonal chemistry play a central role. This technical guide focuses on Methyltetrazine-PEG4-DBCO, a versatile linker that leverages two of the most rapid and specific bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).

This compound is a powerful tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated biosensors. Its structure comprises three key components:

-

Methyltetrazine (MeTz): A highly reactive and stable tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group.[1] This iEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling efficient conjugation in complex biological environments without interfering with native biochemical processes.[1][2]

-

Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates copper-free click chemistry with azide-functionalized molecules.[3][4] This SPAAC reaction is highly biocompatible and proceeds with high efficiency under physiological conditions.[5]

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol spacer. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[1][4]

This guide will provide an in-depth overview of the applications of this compound, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.

Core Properties and Reactivity

The utility of this compound stems from its dual-reactive nature, allowing for sequential or orthogonal conjugation strategies.[6] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes like trans-cyclooctene (TCO).[2] Simultaneously, the DBCO group reacts efficiently with azide-containing molecules through a copper-free click reaction.[3] This dual functionality enables the precise assembly of three different molecular components.

Reaction Kinetics

The iEDDA reaction between tetrazine and TCO is renowned for its exceptional speed, with second-order rate constants reaching up to 106 M-1s-1.[7][8] This rapid kinetics is particularly advantageous for in vivo applications where low concentrations of reactants are common.[8] The SPAAC reaction between DBCO and azides is also highly efficient, with rate constants significantly faster than copper-catalyzed click chemistry, making it ideal for live-cell labeling.[8]

Data Presentation: Physicochemical Properties and Reaction Kinetics

| Property | Data | Reference(s) |

| Molecular Formula | C36H38N6O6 | [9] |

| Molecular Weight | 650.7 g/mol | [9] |

| Appearance | Red crystalline solid/oil | [2][10] |

| Purity | Typically ≥95% (by HPLC) | [2] |

| Storage Conditions | -20°C, desiccated | [4][11] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4][10][11] |

| iEDDA Reaction Rate (Tetrazine-TCO) | ~1000 - 30,000 M⁻¹s⁻¹ | [12][13] |

| SPAAC Reaction Rate (DBCO-Azide) | ~1 M⁻¹s⁻¹ | [8] |

Applications in Bioconjugation

The unique properties of this compound make it an invaluable tool in a variety of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

This compound is particularly well-suited for the synthesis of complex ADCs.[3] It can be used to link an antibody to two different payloads or to a payload and an imaging agent. The linker's cleavable variants, such as those containing a hydrazone or a cathepsin-cleavable peptide sequence, allow for the controlled release of the cytotoxic drug within the target cell.[3][4][14]

Targeted Imaging and Therapy

In pre-targeted imaging and therapy, a bioconjugate of a targeting moiety (e.g., an antibody) and one of the reactive groups of the linker is administered first.[1] After this initial construct has localized to the target site and unbound conjugate has cleared from circulation, a second molecule containing the complementary reactive group and carrying an imaging agent or a therapeutic payload is administered.[1] This two-step approach significantly improves the target-to-background ratio and reduces off-target toxicity.[15]

Live-Cell Labeling and Imaging

The biocompatibility and rapid kinetics of the iEDDA and SPAAC reactions make this compound an excellent choice for live-cell labeling and imaging.[12][16] It can be used for dual-color imaging by conjugating two different fluorophores to a target biomolecule or for simultaneously tracking two different biomolecules within a cell.[17]

Mandatory Visualization

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling

This protocol describes the conjugation of this compound to an antibody via its DBCO moiety, followed by the attachment of a TCO-containing payload.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Azide-functionalized payload

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or other protein purification systems

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Exchange the antibody into the reaction buffer using a desalting column or dialysis.[18]

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Prepare a stock solution of the azide-functionalized payload in a compatible solvent.

-

-

Antibody-Linker Conjugation (SPAAC):

-

Purification of the Antibody-Linker Conjugate:

-

Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).[23]

-

-

Conjugation of TCO-Payload (iEDDA):

-

Final Purification:

-

Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted payload.

-

Protocol 2: Live-Cell Dual Labeling

This protocol outlines a general procedure for the simultaneous labeling of two different cellular targets using a this compound linker.

Materials:

-

Cells expressing the target biomolecules

-

Azide-modified probe for the first target

-

TCO-modified probe for the second target

-

This compound

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

-

Labeling with Azide Probe:

-

Incubate the cells with the azide-modified probe at an optimized concentration and for a sufficient duration to allow for target labeling.

-

Wash the cells gently with pre-warmed imaging buffer to remove unbound probe.

-

-

Conjugation with this compound:

-

Incubate the cells with this compound at a suitable concentration (e.g., 25 µM) for 30 minutes at 37°C.[17]

-

Wash the cells to remove the excess linker.

-

-

Labeling with TCO Probe:

-

Incubate the cells with the TCO-modified probe (e.g., 0.25 mM) for 30 minutes at 37°C.[17]

-

Wash the cells thoroughly to remove the unbound TCO probe.

-

-

Imaging:

-

Add fresh live-cell imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophores used.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual-reactive nature, leveraging the rapid and bioorthogonal iEDDA and SPAAC reactions, opens up a wide range of applications in drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this innovative chemical tool. As the demand for more sophisticated and targeted biological tools continues to grow, the importance of linkers like this compound in advancing scientific discovery and therapeutic innovation will undoubtedly increase.

References

- 1. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

- 9. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. DBCO-PEG4-Glu-Val-Cit-belta-Ala-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. mdpi.com [mdpi.com]

- 16. Novel Approaches in Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. help.lumiprobe.com [help.lumiprobe.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of Methyltetrazine-PEG4-Dibenzocyclooctyne (DBCO), a heterobifunctional linker integral to the advancement of bioconjugation, targeted drug delivery, and molecular imaging. Its distinct architecture, combining two powerful bioorthogonal reactive groups with a flexible polyethylene (B3416737) glycol (PEG) spacer, offers exceptional versatility and efficiency in the precise assembly of complex biomolecular conjugates.

Core Properties and Structure

Methyltetrazine-PEG4-DBCO is a sophisticated molecule engineered with three key functional components: a highly reactive methyltetrazine moiety, a central hydrophilic PEG4 spacer, and a terminal DBCO group. This strategic arrangement allows for a dual-mode of action in conjugation strategies, enabling sequential or orthogonal labeling of distinct molecular entities.

The methyltetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1] Concurrently, the DBCO group facilitates a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[2][3] The intervening PEG4 spacer not only enhances the aqueous solubility of the linker and its conjugates but also minimizes steric hindrance between the conjugated biomolecules.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the reactive components of this compound and related linkers. Precise data for the complete this compound molecule is often proprietary; however, the data for its individual reactive moieties and analogous structures provide a strong predictive framework for its performance.

Table 1: Physicochemical Properties of a Representative this compound Linker

| Property | Data | Reference(s) |

| Molecular Formula | C36H38N6O6 | [6] |

| Molecular Weight | 650.7 g/mol | [6] |

| Appearance | Red solid | [4][7] |

| Purity | Typically ≥95% (by HPLC) | [7] |

| Storage Conditions | -20°C, desiccated | [4][8] |

| Solubility | Soluble in DMSO, DMF, DCM, THF | [4][7][9] |

Table 2: Reaction Kinetics of Bioorthogonal Moieties

| Reaction | Dienophile/Partner | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference(s) |

| Methyltetrazine | TCO-PEG4 | 463 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [10] |

| Tetrazine (general) | TCO | Up to 73,000 M⁻¹s⁻¹ | Aqueous buffer, 37°C | [11] |

| DBCO | Azide-PEG4-acid | 2.1 ± 0.2 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [2] |

| DBCO (general) | Azide (B81097) | 1-2 M⁻¹s⁻¹ | Not specified | [12] |

Table 3: Stability and Solubility of Related Linkers

| Linker Component | Condition | Observation | Reference(s) |

| Methyltetrazine | Aqueous media | Good stability, more resistant to degradation than hydrogen-substituted tetrazines. | [1] |

| Tetrazine | PBS, pH 7.4, 37°C, 10h | ~70% stable (for hydrogen-substituted tetrazine) | [13] |

| DBCO-modified IgG | 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity towards azides. | [14] |

| DBCO-PEG4-Maleimide | Aqueous buffers | Soluble up to 6.6 mM. | [14] |

| DBCO-PEG4-NHS ester | Aqueous buffers | Soluble up to 1.5 mM. | [4] |

Principles of Reactivity and Applications

The utility of this compound stems from its two distinct and bioorthogonal reactive ends, which allow for highly specific and efficient conjugation in complex biological environments.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The methyltetrazine moiety reacts with a strained alkene, such as TCO, in a rapid and catalyst-free "click" reaction.[1] This reaction is characterized by:

-

High Speed: The ligation is often complete within minutes at room temperature.[1]

-

Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native functional groups.[1]

-

Stability: The resulting dihydropyridazine (B8628806) linkage is stable.[9]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts specifically with azide-containing molecules through a copper-free click chemistry mechanism.[2][3] Key features of this reaction include:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for live-cell and in vivo applications.[4]

-

Chemoselectivity: The DBCO and azide groups do not cross-react with other functional groups found in biological systems.[4]

-

Thermal Stability: The DBCO group is thermally stable.[4]

This dual reactivity makes this compound an invaluable tool for a range of applications, including:

-

Antibody-Drug Conjugates (ADCs): For the site-specific attachment of cytotoxic drugs to antibodies, creating homogenous and potent therapeutics.[3][6]

-

Targeted Drug Delivery: Enabling the precise delivery of therapeutic agents to specific cells or tissues.[12]

-

Molecular Imaging: For the development of advanced imaging probes for in vivo and in vitro applications.[9]

-

Biomolecule Labeling: For the dual and orthogonal labeling of proteins, nucleic acids, and other biomolecules.[15]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and similar heterobifunctional linkers.

Protocol 1: Two-Step Antibody Conjugation for ADC Synthesis

This protocol describes the sequential conjugation of a cytotoxic drug (payload) to an antibody using this compound.

Step 1: Antibody Modification with this compound

-

Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

Step 2: Conjugation of Azide-Payload to the DBCO-Modified Antibody

-

Reagent Preparation:

-

Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

Final Purification:

-

Purify the final ADC from excess payload and byproducts using SEC or another suitable chromatographic method.[5]

-

Protocol 2: Live-Cell Imaging with Orthogonal Labeling

This protocol outlines the use of this compound for the sequential labeling of two different cellular targets for fluorescence microscopy.

Step 1: Labeling of the First Target with a TCO-Fluorophore

-

Cell Preparation:

-

Culture cells to the desired confluency on glass-bottom dishes suitable for imaging.

-

-

TCO Labeling:

-

Introduce the TCO-modified labeling agent (e.g., a TCO-conjugated antibody against a cell surface receptor or a metabolic label) to the cells in culture medium.

-

Incubate under appropriate conditions for the labeling agent to bind to its target.

-

Wash the cells three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to remove unbound TCO reagent.[1]

-

Step 2: Sequential Labeling with this compound and an Azide-Fluorophore

-

First Click Reaction (iEDDA):

-

Prepare a solution of this compound in cell culture medium at a final concentration of 1-10 µM.[1]

-

Add the linker solution to the TCO-labeled cells and incubate for 30-60 minutes at 37°C.[1] This will attach the DBCO moiety to the first target.

-

Wash the cells three times with pre-warmed imaging buffer.[1]

-

-

Second Click Reaction (SPAAC):

-

Prepare a solution of an azide-conjugated fluorophore (with a different emission spectrum) in cell culture medium.

-

Add the azide-fluorophore solution to the cells and incubate for 1-4 hours at 37°C.

-

Wash the cells three times with pre-warmed imaging buffer.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the two different fluorophores.[1]

-

Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Experimental workflow for orthogonal live-cell imaging.

Caption: Logical relationship of the linker's reactive ends.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. medkoo.com [medkoo.com]

- 9. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. interchim.fr [interchim.fr]

- 15. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

A Deep Dive into Bioorthogonal Chemistry: The Role of Methyltetrazine-PEG4-DBCO

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. These reactions, characterized by their high selectivity and biocompatibility, proceed within living organisms without interfering with endogenous biochemical processes.[1] At the forefront of this chemical biology revolution is the strategic use of specialized linkers that facilitate these transformations. This technical guide provides a comprehensive overview of a powerful heterobifunctional linker, Methyltetrazine-PEG4-DBCO, detailing its core principles, quantitative performance, and practical applications in research and drug development.

Core Concepts: The Power of Two Orthogonal Click Reactions

This compound is a versatile molecule that incorporates two distinct bioorthogonal reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2] This design enables dual, sequential, or orthogonal labeling strategies.[3]

-

Methyltetrazine and the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The methyltetrazine moiety participates in an exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[5][6] The reaction is notable for its high speed and specificity, proceeding rapidly without the need for a catalyst.[6]

-

DBCO and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group is a strained alkyne that reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7] This copper-free click chemistry reaction is highly selective and forms a stable triazole linkage under physiological conditions.[1][8] The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[1]

-

The Role of the PEG4 Spacer: The four-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the entire molecule, which is highly advantageous for biological applications.[2] It also provides flexibility and reduces steric hindrance, potentially improving reaction efficiency between the terminal reactive groups and their targets.[9]

Quantitative Data Summary

The efficacy of bioorthogonal reactions is critically dependent on their kinetics and the stability of the resulting conjugates. The following tables summarize key quantitative data for the reactions involving methyltetrazine and DBCO moieties.

| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |

| IEDDA | Methyl-substituted tetrazine + TCO | ~1,000 - 3,300,000 | Aqueous media, 25-37°C |

| 3-methyl-6-phenyl-tetrazine + TCO | 3.14 | Acetonitrile, 20°C | |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + TCO-OH | 210 | PBS, pH 7.4, 37°C | |

| Dipyridal tetrazine + TCO | 2,000 (±400) | 9:1 Methanol/Water | |

| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 | Various solvents |

| sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 1.22 | PBS, HEPES, MES, Borate buffers, pH 5-10, 25-37°C | |

| DBCO-PEG5-trastuzumab + Azide | 0.18 - 0.37 | Various buffers |

| Moiety/Linkage | Stability Considerations | Storage Recommendations |

| Methyltetrazine | Generally good stability in aqueous media. Hydrogen-substituted tetrazines are more reactive but less stable.[6] | Store at -20°C, desiccated.[10] |

| TCO Derivatives | Susceptible to isomerization and reactions with thiols.[6] Can be stabilized by complexation with silver(I) ions.[11] | Protect from light and store at low temperatures.[6] |

| DBCO Derivatives | DBCO-modified IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[12] | For long-term storage, avoid azide- and thiol-containing buffers.[12] |

| Tetrazine-TCO Adduct | Forms a stable dihydropyridazine linkage.[5] The irreversible release of nitrogen gas drives the reaction to completion.[13] | Stable under physiological conditions. |

| DBCO-Azide Adduct (Triazole) | Forms a highly stable triazole ring.[8][14] Click chemistry conjugates are very stable for prolonged storage at 4°C compared to other chemistries.[15] | Stable under physiological conditions. |

Visualizing Bioorthogonal Chemistry in Action

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. benchchem.com [benchchem.com]

- 14. medium.com [medium.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO, and its application in the development of next-generation antibody-drug conjugates (ADCs). By leveraging the power of bioorthogonal click chemistry, this linker enables precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies, paving the way for more effective and safer targeted cancer therapies.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC. This compound is a state-of-the-art heterobifunctional linker designed to facilitate the creation of ADCs through two distinct and highly efficient bioorthogonal "click" reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3]

The structure of this compound features three key components:

-

Methyltetrazine (Me-Tz): A highly reactive and stable tetrazine moiety that participates in the IEDDA cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its exceptionally fast kinetics.[4][5]

-

Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) derivative that reacts with azides via the copper-free SPAAC reaction. This reaction is highly specific and biocompatible.[6][7]

-

PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.[8]

This dual functionality allows for two primary strategies for ADC synthesis, providing flexibility in the design and development process.

Mechanism of Action: Bioorthogonal Chemistry at its Core

The utility of this compound in ADC development is rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between the methyltetrazine moiety and a TCO-functionalized molecule is one of the fastest bioorthogonal reactions known.[4] The electron-deficient tetrazine ring rapidly and selectively reacts with the strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[9] This reaction is catalyst-free, making it highly biocompatible.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule through a [3+2] cycloaddition to form a stable triazole linkage. The inherent ring strain of the DBCO molecule allows this reaction to proceed efficiently without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.[6]

Quantitative Data for ADC Development

The following tables summarize key quantitative parameters associated with the use of this compound in ADC development.

Table 1: Reaction Kinetics of Bioorthogonal Reactions

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| Methyltetrazine - TCO | ~1,000 - 30,000 | Aqueous media, Room Temperature or 37°C | [4][5][9][10] |

| DBCO - Azide | ~0.3 - 1.0 | PBS, pH 7.4, 25°C or 37°C | [6][7][11][12] |

Table 2: Stability of Tetrazine-Containing Conjugates

| Compound/Condition | Stability Observation | Reference(s) |

| Methyl-substituted tetrazines in aqueous media | Good stability, advantageous for bioorthogonal applications. | [9] |

| Methyl-tetrazine (Me-Tz) in DMEM with 10% FBS at 37°C | > 92% of the starting compound present after 12 hours; > 63% present after 48 hours. | [8] |

| Dihydropyridazine linkage (product of Tetrazine-TCO reaction) in serum | Stable, with the payload remaining attached to the immunoconjugate. | [1] |

Table 3: Representative In Vivo Efficacy of ADCs Developed with Bioorthogonal Ligation

| ADC Target and Payload | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |

| Anti-HER2-MMAE (via CypK and tetrazine ligation) | SK-BR-3 (HER2 high) | Single dose | Potent and selective killing of HER2-expressing cells with an EC₅₀ of 55±10 pM. | [1] |

| Anti-CD276-PBD | CD276-expressing xenografts | Not specified | Tumor growth inhibition and enduring complete responses. | [13] |

| Cyclic NGR peptide-Daunorubicin | Kaposi's sarcoma subcutaneous model | 10 mg/kg Dau content, 3 times first week, 2 times per week for 4 weeks | Significant inhibition of tumor proliferation and blood vessel formation. | [14][15] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for ADC synthesis using this compound and the mechanism of action of the resulting ADC.

Caption: Workflow for ADC synthesis using a this compound linker.

Caption: General mechanism of action for an intracellularly cleaved ADC.[16][17]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization may be required for specific antibodies and payloads.

Strategy 1: Antibody-DBCO + Tetrazine-Payload Conjugation

5.1.1. Antibody Modification with DBCO-PEG4-NHS Ester

This protocol describes the conjugation of the DBCO moiety of the linker to the antibody via an NHS ester reaction with lysine (B10760008) residues.

-

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester (or DBCO-PEG4-NHS ester if the tetrazine is on the drug)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4. If the antibody solution contains primary amines (e.g., Tris buffer), buffer exchange into PBS.[18]

-

NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in DMSO to a concentration of 10 mM.[19]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[20]

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[20]

-

Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column.

-

The resulting DBCO-modified antibody is ready for conjugation or storage.

-

5.1.2. Payload Modification with Methyltetrazine

This step involves conjugating the methyltetrazine moiety to the cytotoxic payload. The specific chemistry will depend on the functional groups available on the payload.

5.1.3. Final ADC Conjugation via IEDDA Reaction

-

Procedure:

-

Reaction Setup: Add a 1.5 to 5-fold molar excess of the tetrazine-modified payload to the purified DBCO-antibody solution.[21]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-530 nm.[9]

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC).[22]

-

Strategy 2: Antibody-Tetrazine + DBCO-Payload Conjugation

This strategy involves first modifying the antibody with the tetrazine moiety and then reacting it with a DBCO-functionalized payload.

5.2.1. Antibody Modification with Methyltetrazine-PEG4-NHS Ester

-

Procedure:

-

Follow the same procedure as in section 5.1.1, but use Methyltetrazine-PEG4-NHS ester instead of a DBCO-NHS ester.[23]

-

5.2.2. Payload Modification with DBCO

This step involves conjugating the DBCO moiety to the cytotoxic payload.

5.2.3. Final ADC Conjugation via SPAAC Reaction

-

Procedure:

-

Reaction Setup: Add a 1.5 to 3-fold molar excess of the DBCO-modified payload to the purified tetrazine-antibody solution.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[19]

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC.

-

ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.

-

UV-Vis Spectroscopy: A simple method that compares the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload. The molar extinction coefficients for both the antibody and the drug must be known.

-

Mass Spectrometry (MS): Provides a direct measurement of the ADC's mass, allowing for precise DAR calculation. Analysis can be performed on the intact ADC or after reducing it into its light and heavy chains.

Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.

Conclusion

The this compound linker offers a versatile and powerful tool for the development of advanced antibody-drug conjugates. Its dual bioorthogonal reactivity provides flexibility in conjugation strategies, while the PEG spacer enhances the physicochemical properties of the resulting ADC. By enabling the creation of homogeneous and stable ADCs with a controlled drug-to-antibody ratio, this technology is poised to contribute significantly to the advancement of targeted cancer therapies.

References

- 1. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyltetrazine-PEG4-hydrazone-DBCO | TargetMol [targetmol.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RECEPTOR-MEDIATED ENDOCYTOSIS MODELING OF ANTIBODY-DRUG CONJUGATES TO THE RELEASED PAYLOAD WITHIN THE INTRACELLULAR SPACE CONSIDERING TARGET ANTIGEN EXPRESSION LEVELS [jaac-online.com]

- 18. benchchem.com [benchchem.com]

- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 20. furthlab.xyz [furthlab.xyz]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

Chemical properties and solubility of Methyltetrazine-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and solubility of Methyltetrazine-PEG4-DBCO, a key heterobifunctional linker in the field of bioconjugation and drug delivery. This document outlines its core characteristics, solubility profile, and the experimental context for its application, serving as a vital resource for researchers and professionals in drug development and chemical biology.

Core Chemical Properties

This compound is a versatile molecule that incorporates a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure allows for a dual bioorthogonal conjugation strategy, enabling precise and efficient labeling and crosslinking of biomolecules.[1]

The methyltetrazine group facilitates rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[2][3] The DBCO group, on the other hand, participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, a reaction notable for being copper-free and thus highly biocompatible.[2][4] The hydrophilic PEG4 spacer enhances water solubility and provides a flexible linker arm that minimizes steric hindrance during conjugation.[3][5][6]

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₈N₆O₆ | |

| Molecular Weight | 650.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Red solid/oil | [7] |

| Storage Conditions | -20°C, desiccated | [3][8] |

| CAS Number | 2698339-24-9 | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in biological systems. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in aqueous buffers and a range of organic solvents.[3][6]

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][8] |

| Dimethylformamide (DMF) | Soluble | [3][8] |

| Dichloromethane (DCM) | Soluble | [3][8] |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Chloroform | Soluble | |

| Methanol (MeOH) | Soluble | [6] |

| Water | Enhanced solubility due to PEG4 spacer | [5][6] |

Experimental Protocols

General Protocol for Determining Solubility of a Bifunctional Linker

While a specific, validated protocol for this compound is not publicly available, the following general methodology, adapted from standard practices for similar bifunctional linkers, can be employed.

Objective: To determine the approximate solubility of this compound in a specific solvent or buffer.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, PBS pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for UV-Vis active compounds)

-

Calibrated balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the compound in a minimal amount of a solvent in which it is known to be highly soluble (e.g., DMSO) to create a concentrated stock solution.

-

-

Serial Dilution and Observation:

-

Prepare a series of dilutions of the stock solution into the solvent of interest in clear vials.

-

Vortex each dilution thoroughly to ensure adequate mixing.

-

Visually inspect each vial for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is an approximation of the solubility.

-

-

Saturation Method (for more quantitative assessment):

-

Add a small, known amount of the compound to a fixed volume of the solvent of interest.

-

Vortex the mixture vigorously for several minutes.

-

Allow the solution to equilibrate at a controlled temperature for a set period (e.g., 1-2 hours), with intermittent mixing.

-

Centrifuge the sample at high speed to pellet any undissolved solid.

-

Carefully collect the supernatant.

-

If the compound has a chromophore, the concentration of the dissolved solute in the supernatant can be determined using a spectrophotometer and a previously established standard curve. Alternatively, the amount of remaining solid can be dried and weighed to calculate the dissolved amount.

-

Safety Precautions:

-

Handle this compound in a well-ventilated area.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

-

Avoid inhalation of dust or contact with skin and eyes.[9]

-

In case of contact, wash the affected area thoroughly with water.[9]

-

Store the compound under the recommended conditions to ensure stability.[3][8]

Visualizing Bioorthogonal Reactivity

The dual functionality of this compound is central to its utility. The following diagram illustrates the two distinct bioorthogonal reactions it can undergo.

Caption: Dual bioorthogonal reactivity of this compound.

Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for utilizing this compound in a two-step bioconjugation protocol.

Caption: General workflow for a two-step bioconjugation.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyltetrazine-PEG4-hydrazone-DBCO | AxisPharm [axispharm.com]

- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]

- 9. targetmol.com [targetmol.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

Methodological & Application

Application Notes: Antibody Labeling with DBCO for Bioorthogonal Conjugation

These application notes provide a comprehensive protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody using an N-Hydroxysuccinimide (NHS) ester crosslinker containing a PEG4 spacer (DBCO-PEG4-NHS Ester). This process prepares the antibody for subsequent, highly specific conjugation to azide- or tetrazine-tagged molecules via bioorthogonal "click chemistry."

The primary focus of this protocol is the reaction of DBCO-PEG4-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. The resulting DBCO-functionalized antibody is a versatile reagent for applications in drug development, diagnostics, and research, enabling the precise attachment of various payloads such as drugs, fluorophores, or oligonucleotides.[1][2][3]

The DBCO group is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][4][5] While DBCO reacts with azides, a different bioorthogonal reaction, the Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, occurs between a tetrazine (like Methyltetrazine) and a trans-cyclooctene (B1233481) (TCO).[6] This protocol yields a DBCO-labeled antibody ready for SPAAC reactions.

Quantitative Data Summary

Successful antibody labeling depends on carefully controlled reaction parameters. The following tables summarize key quantitative data for planning and executing the conjugation protocol.

Table 1: Recommended Molar Excess of DBCO Reagent and Expected Outcomes

| Molar Excess of DBCO-PEG4-NHS Ester (over Antibody) | Typical Degree of Labeling (DOL) (DBCOs per Antibody) | Recommended Application |

|---|---|---|

| 5 - 10 fold | 1 - 3 | General purpose, applications sensitive to aggregation |

| 10 - 20 fold | 3 - 8 | When higher payload conjugation is desired |

| > 20 fold | > 8 | High-density labeling; requires optimization to avoid precipitation[7][8][9] |

Table 2: Spectrophotometric Data for Characterization

| Molecule | Molar Extinction Coefficient (ε) | Wavelength | Correction Factor (CF) for DBCO at 280 nm |

|---|---|---|---|

| Typical IgG Antibody | 203,000 M⁻¹cm⁻¹ | 280 nm | N/A |

| DBCO Group | 12,000 M⁻¹cm⁻¹ | 309 nm | 0.90 (Thermo Fisher) or 1.089 (alternative)[4][9] |

Table 3: Typical Performance Metrics

| Parameter | Typical Value | Method |

|---|---|---|

| Antibody Recovery | > 85% | Zeba™ Spin Desalting Columns[4] |

| Reaction Time (Conjugation) | 30 - 60 minutes at Room Temperature | N/A |

| Reaction Time (Quenching) | 15 - 30 minutes at Room Temperature | N/A |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, labeling, and characterization of a DBCO-functionalized antibody.

Protocol 1: Antibody Preparation (Buffer Exchange)

Objective: To remove primary amine-containing buffers (e.g., Tris, glycine) and preservatives (e.g., sodium azide) that interfere with the NHS ester reaction.[10]

Materials:

-

Antibody solution (0.5 - 5 mg/mL)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Equilibrate the spin desalting column to room temperature.

-

Prepare the column according to the manufacturer's instructions (typically involves removing the storage buffer by centrifugation).

-

Apply the antibody sample to the center of the resin bed.

-

Centrifuge the column according to the manufacturer's protocol to collect the buffer-exchanged antibody.

-